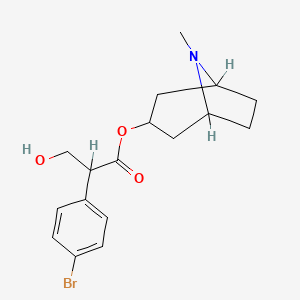
1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further connected to a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with 1-bromo-2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted propanediols, such as 3-(2-methylallyloxy)-1,2-propanediol.
Oxidation: Products include epoxides and aldehydes.
Reduction: The major product is 3-(2-methylallyloxy)-1,2-propanediol.
Aplicaciones Científicas De Investigación
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, which are mediated by specific reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylallyl bromide: A precursor in the synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
3-(2-Methylallyloxy)-1,2-propanediol: A product of nucleophilic substitution reactions involving 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
Epoxides and Aldehydes: Products of oxidation reactions.
Uniqueness
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is unique due to its specific structure, which combines an allylic bromide with a propanediol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
63834-57-1 |
|---|---|
Fórmula molecular |
C7H13BrO3 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
3-(1-bromo-2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H13BrO3/c1-5(2)7(8)11-4-6(10)3-9/h6-7,9-10H,1,3-4H2,2H3 |
Clave InChI |
PAQSTZTUDSARQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(OCC(CO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


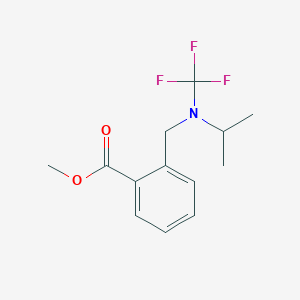

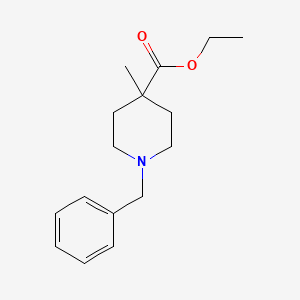

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
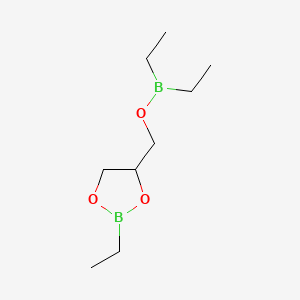
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)

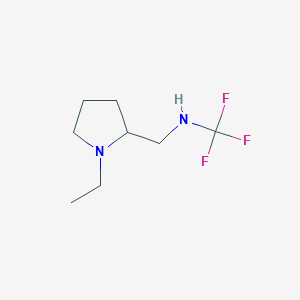
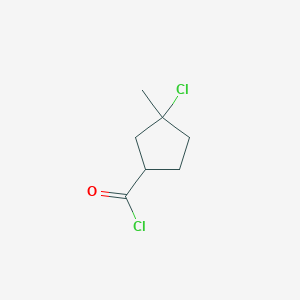
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
